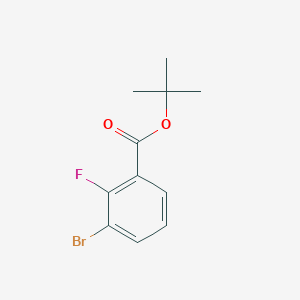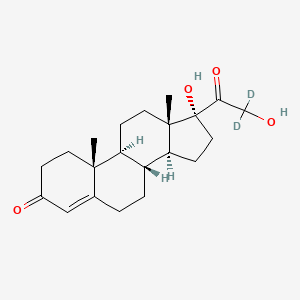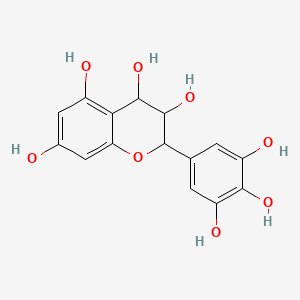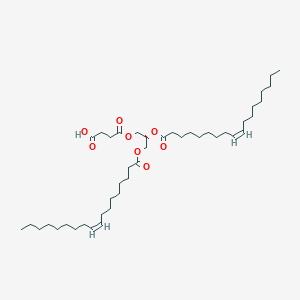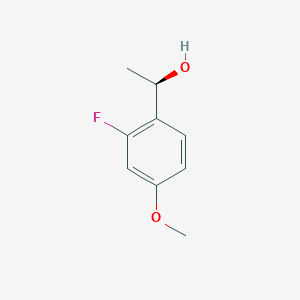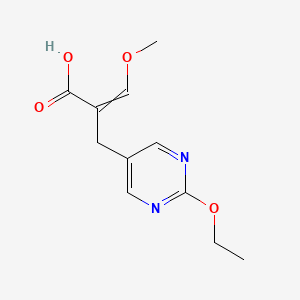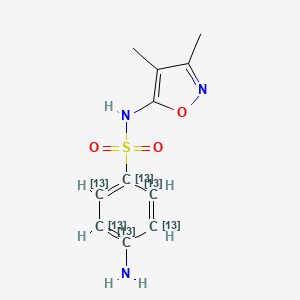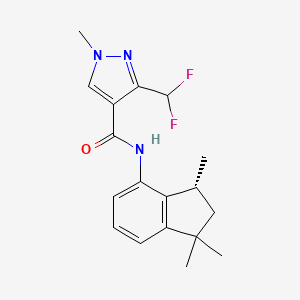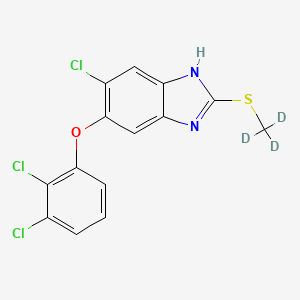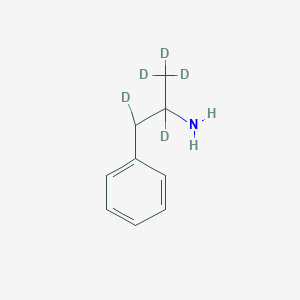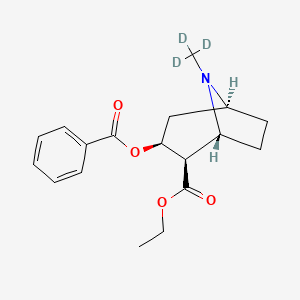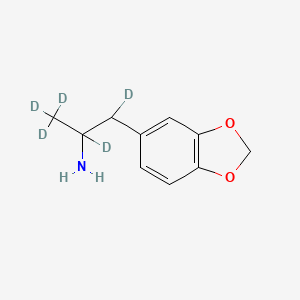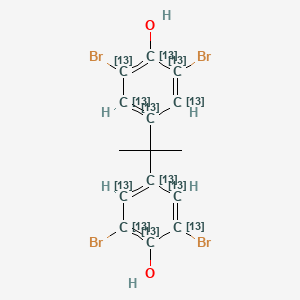
3,3',5,5'-Tetrabromobisphenol A-13C12
Descripción general
Descripción
3,3’,5,5’-Tetrabromobisphenol A-13C12 is a brominated derivative of bisphenol A, commonly used as a flame retardant. This compound is particularly notable for its incorporation of carbon-13 isotopes, which makes it useful in various scientific research applications, especially in tracing and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrabromobisphenol A-13C12 typically involves the bromination of bisphenol A. The process includes:
Bromination Reaction: Bisphenol A is dissolved in a suitable solvent such as acetic acid or methanol.
Addition of Bromine: Bromine is added to the solution under controlled temperature conditions, usually between 0°C to 25°C.
Isolation and Purification: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 3,3’,5,5’-Tetrabromobisphenol A-13C12 follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and bromine addition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetrabromobisphenol A-13C12 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of tetrabromobisphenol A quinone.
Reduction: Formation of bisphenol A.
Substitution: Formation of various substituted bisphenol derivatives.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrabromobisphenol A-13C12 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in studies to investigate the effects of brominated flame retardants on biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of brominated compounds.
Industry: Applied in the development of flame-retardant materials for electronics, textiles, and plastics.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrabromobisphenol A-13C12 involves its interaction with various molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in oxidative stress and endocrine disruption.
Pathways Involved: The compound can activate oxidative stress pathways, leading to the production of reactive oxygen species. It can also interfere with hormone signaling pathways, affecting endocrine function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A: The non-isotopically labeled version of the compound.
Tetrachlorobisphenol A: A chlorinated analogue with similar flame-retardant properties.
Bisphenol A: The parent compound without halogenation.
Uniqueness
3,3’,5,5’-Tetrabromobisphenol A-13C12 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in tracing and analytical studies. This isotopic labeling allows for precise tracking and quantification in various research applications, setting it apart from its non-labeled counterparts.
Propiedades
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPZCZECFIRK-ZGFLEIAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13C](=[13C]([13C](=[13CH]1)Br)O)Br)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016852 | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352876-39-1 | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
